molecular formula C21H20N2O4 B251833 N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Katalognummer: B251833
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: SVRKUMUNVWPPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Wirkmechanismus

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell migration.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is its potent and selective inhibition of BTK, which allows for the investigation of B-cell signaling pathways and the development of new anti-cancer agents. However, one limitation of using this compound is its irreversible binding to BTK, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide and other BTK inhibitors. One direction is the investigation of combination therapies, such as the combination of this compound with other anti-cancer agents, to enhance its activity and overcome potential resistance mechanisms. Another direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, and the development of BTK inhibitors for these indications. Finally, the development of more selective BTK inhibitors, which may have fewer off-target effects and a better safety profile, is another future direction for the field.

Synthesemethoden

The synthesis of N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 4-methylphenol with acetic anhydride to form 4-acetoxytoluene, followed by the reaction of 4-acetoxytoluene with 4-aminobenzoic acid to form 4-(4-acetoxyphenylamino)benzoic acid. The intermediate is then reacted with 2-methyl-4-nitrophenol to form 4-{[(4-methylphenoxy)acetyl]amino}-2-nitrobenzoic acid, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with furfurylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

Eigenschaften

Molekularformel

C21H20N2O4

Molekulargewicht

364.4 g/mol

IUPAC-Name

N-[2-methyl-4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14-5-8-17(9-6-14)27-13-20(24)22-16-7-10-18(15(2)12-16)23-21(25)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

InChI-Schlüssel

SVRKUMUNVWPPJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Kanonische SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.